Ethyl 6-chlorooxoindoline-3-carboxylate
Overview
Description
Ethyl 6-chlorooxoindoline-3-carboxylate is a chemical compound with the molecular formula C11H10ClNO3. It is a derivative of indole, a significant heterocyclic system in natural products and drugs .
Synthesis Analysis
The synthesis of indole derivatives, including Ethyl 6-chlorooxoindoline-3-carboxylate, has been a subject of interest in recent years . The base-catalyzed Friedlander condensations of o-aminobenzophenones and diethylmalonate have been used to obtain ethyl-2-oxoquinoline-3-carboxylates . The 2-chloroquinoline-3-carboxylates are then obtained by the reaction with POCl3 .Molecular Structure Analysis
The molecular structure of Ethyl 6-chlorooxoindoline-3-carboxylate is determined by its molecular formula, C11H10ClNO3. The structure of indole derivatives plays a main role in cell biology .Chemical Reactions Analysis
The chemical reactions involving Ethyl 6-chlorooxoindoline-3-carboxylate are complex and involve multiple steps . The Fischer indole synthesis of the optically active cyclohexanone and phenylhydrazine hydrochloride by using methanesulfonic acid (MsOH) under reflux in MeOH gave the corresponding tricyclic indole .Physical And Chemical Properties Analysis
Ethyl 6-chlorooxoindoline-3-carboxylate has a molecular weight of 239.65 g/mol. Other physical and chemical properties like melting point, boiling point, and density are not explicitly mentioned in the papers retrieved.Scientific Research Applications
Antiviral Activity
Indole derivatives have shown significant antiviral activity. For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives have been reported as antiviral agents . These compounds could potentially be used in the development of new antiviral drugs.
Anti-inflammatory Activity
Indole derivatives also possess anti-inflammatory properties . They could be used in the treatment of various inflammatory conditions, including autoimmune diseases and allergies.
Anticancer Activity
Indole derivatives have shown promise in the field of oncology. They have been found to exhibit anticancer properties, making them potential candidates for the development of new cancer therapies .
Anti-HIV Activity
Some indole derivatives have demonstrated anti-HIV activity . These compounds could potentially be used in the development of drugs for the treatment of HIV/AIDS.
Antioxidant Activity
Indole derivatives have been found to possess antioxidant properties . They could potentially be used in the development of dietary supplements or drugs aimed at combating oxidative stress.
Antimicrobial Activity
Indole derivatives have shown antimicrobial activity . They could potentially be used in the development of new antibiotics or antifungal medications.
Antitubercular Activity
Indole derivatives have demonstrated antitubercular activity . These compounds could potentially be used in the development of drugs for the treatment of tuberculosis.
Antidiabetic Activity
Indole derivatives have been found to possess antidiabetic properties . They could potentially be used in the development of drugs for the treatment of diabetes.
Future Directions
Indole derivatives, including Ethyl 6-chlorooxoindoline-3-carboxylate, have attracted increasing attention in recent years due to their significant role in natural products and drugs . Future research may focus on the development of novel methods of synthesis and the investigation of their biological properties .
Mechanism of Action
Target of Action
Ethyl 6-chlorooxoindoline-3-carboxylate is a derivative of indole . Indole derivatives have been found to bind with high affinity to multiple receptors , making them valuable for the development of new therapeutic derivatives.
Mode of Action
Indole derivatives are known to interact with their targets, leading to various biological activities . These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that the compound may have diverse molecular and cellular effects.
properties
IUPAC Name |
ethyl 6-chloro-2-oxo-1,3-dihydroindole-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO3/c1-2-16-11(15)9-7-4-3-6(12)5-8(7)13-10(9)14/h3-5,9H,2H2,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYZVTCVOHWAADX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C2=C(C=C(C=C2)Cl)NC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 6-chlorooxoindoline-3-carboxylate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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